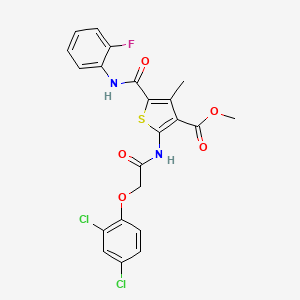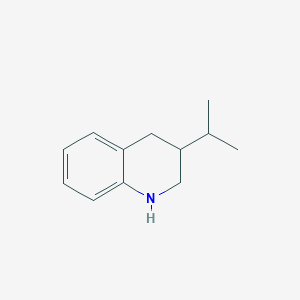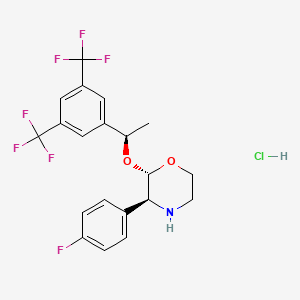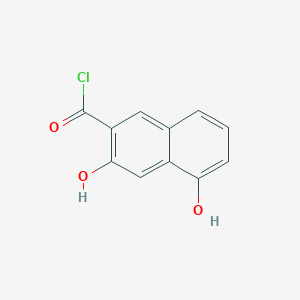
3,5-Dihydroxy-2-naphthoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarbonyl chloride, 3,5-dihydroxy- is an organic compound with the molecular formula C11H7ClO3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both carbonyl chloride and hydroxyl functional groups. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and potential for forming complex molecular structures.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarbonyl chloride, 3,5-dihydroxy- typically involves the chlorination of 2-naphthoic acid followed by hydroxylation. One common method includes:
Chlorination: 2-naphthoic acid is reacted with thionyl chloride (SOCl2) to form 2-naphthalenecarbonyl chloride.
Hydroxylation: The resulting 2-naphthalenecarbonyl chloride is then subjected to hydroxylation using a suitable hydroxylating agent such as hydrogen peroxide (H2O2) in the presence of a catalyst to introduce hydroxyl groups at the 3 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
2-Naphthalenecarbonyl chloride, 3,5-dihydroxy- undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The carbonyl chloride group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents like ammonia (NH3) or ethanol (C2H5OH) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Major Products
Amides and Esters: Formed from substitution reactions.
Quinones: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
科学研究应用
2-Naphthalenecarbonyl chloride, 3,5-dihydroxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Naphthalenecarbonyl chloride, 3,5-dihydroxy- involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in chemical synthesis and biological interactions.
相似化合物的比较
Similar Compounds
2-Naphthalenecarbonyl chloride: Lacks the hydroxyl groups, making it less reactive in certain types of reactions.
3,5-Dihydroxy-2-naphthoic acid: Contains carboxylic acid instead of carbonyl chloride, leading to different reactivity and applications.
2-Naphthalenecarbonyl chloride, 3-hydroxy-: Contains only one hydroxyl group, resulting in different chemical behavior.
Uniqueness
2-Naphthalenecarbonyl chloride, 3,5-dihydroxy- is unique due to the presence of both carbonyl chloride and two hydroxyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific functional group interactions.
属性
分子式 |
C11H7ClO3 |
|---|---|
分子量 |
222.62 g/mol |
IUPAC 名称 |
3,5-dihydroxynaphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C11H7ClO3/c12-11(15)8-4-6-2-1-3-9(13)7(6)5-10(8)14/h1-5,13-14H |
InChI 键 |
YMAYFWBWXHIZLJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC(=C(C=C2C(=C1)O)O)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


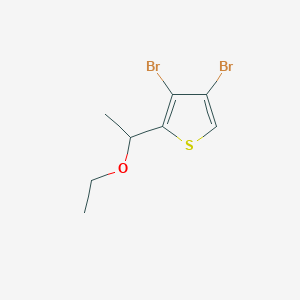
![2-[3-(3-Butyl-1,1-dimethylbenzo[e]indol-2-ylidene)prop-1-enyl]-1,1,3-trimethylbenzo[e]indol-3-ium;hexafluorophosphate](/img/structure/B12063655.png)
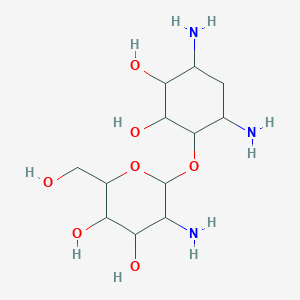
![N'-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12063667.png)


(2-diphenylphosphinophenyl)methane](/img/structure/B12063680.png)

